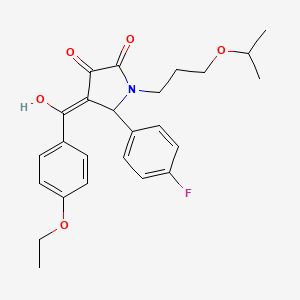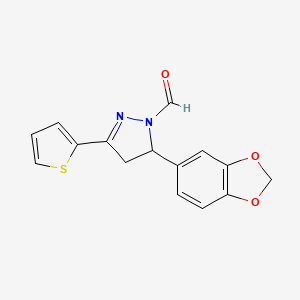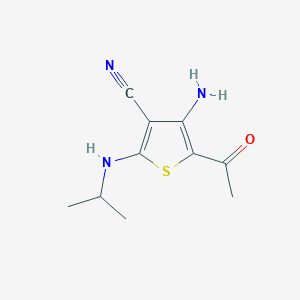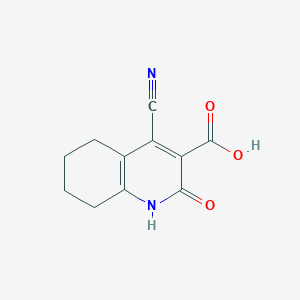![molecular formula C21H23N3O5S B11046067 13-(methoxymethyl)-11-methyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11046067.png)
13-(methoxymethyl)-11-methyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-(Metoxi-metil)-11-metil-4-(2,3,4-trimetoxi-fenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-ona es un complejo compuesto orgánico caracterizado por su estructura tricíclica única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 13-(Metoxi-metil)-11-metil-4-(2,3,4-trimetoxi-fenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-ona típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común incluye los siguientes pasos:
Formación de la Estructura Central: El paso inicial involucra la construcción del núcleo tricíclico a través de una serie de reacciones de ciclización. Esto se puede lograr utilizando materiales de partida como compuestos de fenilo sustituidos y tiourea en condiciones ácidas o básicas.
Modificaciones del Grupo Funcional: Los pasos subsecuentes involucran la introducción de grupos metoxi-metil y trimetoxi-fenil a través de reacciones de sustitución nucleofílica. Estas reacciones a menudo requieren el uso de reactivos como cloruro de metoxi-metil y trimetoxi-benceno en presencia de una base como el hidruro de sodio.
Ciclización Final y Purificación: El paso final incluye la ciclización para formar la estructura tricíclica completa, seguida de la purificación utilizando técnicas como la cromatografía en columna.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como métodos de purificación avanzados como la cromatografía líquida de alto rendimiento (HPLC).
Análisis De Reacciones Químicas
Tipos de Reacciones
13-(Metoxi-metil)-11-metil-4-(2,3,4-trimetoxi-fenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de los correspondientes sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir ciertos grupos funcionales en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir nuevos grupos funcionales, como halógenos o grupos alquilo, en la molécula.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) para sustituciones nucleofílicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos que se buscan. Por ejemplo, la oxidación puede producir sulfóxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y vías.
Biología
Biológicamente, el compuesto ha demostrado un potencial como agente antiinflamatorio. Los estudios han indicado que puede inhibir ciertas enzimas involucradas en las vías inflamatorias .
Medicina
En química medicinal, los derivados de este compuesto se están investigando por su potencial como fármacos antiinflamatorios no esteroideos (AINE). Su capacidad para modular objetivos biológicos específicos los convierte en candidatos prometedores para el desarrollo de fármacos .
Industria
Industrialmente, el compuesto se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus grupos funcionales versátiles.
Mecanismo De Acción
El mecanismo por el cual 13-(Metoxi-metil)-11-metil-4-(2,3,4-trimetoxi-fenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-ona ejerce sus efectos implica la inhibición de enzimas y vías específicas. Por ejemplo, su actividad antiinflamatoria se atribuye a la inhibición de las enzimas ciclooxigenasa (COX), que juegan un papel crucial en la síntesis de prostaglandinas proinflamatorias .
Comparación Con Compuestos Similares
Compuestos Similares
13-(N-Arilaminocarbonil)-9-metil-11-tioxo-8-oxa-10,12-diazatriciclo[7.3.1.02,7]trideca-2,4,6-trienos: Estos compuestos comparten una estructura tricíclica similar pero difieren en sus grupos funcionales y patrones de sustitución.
7-Oxa-2-azatriciclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-onas: Estos compuestos están relacionados estructuralmente pero contienen diferentes heteroátomos y grupos funcionales.
Unicidad
La singularidad de 13-(Metoxi-metil)-11-metil-4-(2,3,4-trimetoxi-fenil)-8-tia-3,5,10-triazatriciclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-ona radica en su combinación específica de grupos funcionales y estructura tricíclica, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Fórmula molecular |
C21H23N3O5S |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
13-(methoxymethyl)-11-methyl-4-(2,3,4-trimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one |
InChI |
InChI=1S/C21H23N3O5S/c1-10-8-11(9-26-2)14-15-18(30-21(14)22-10)20(25)24-19(23-15)12-6-7-13(27-3)17(29-5)16(12)28-4/h6-8,19,23H,9H2,1-5H3,(H,24,25) |
Clave InChI |
IVLLTFDODUCUTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=C(C(=O)NC(N3)C4=C(C(=C(C=C4)OC)OC)OC)SC2=N1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11046001.png)
![butyl 4-[3-(octahydro-2H-isoindol-2-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B11046008.png)

![2-chloro-N-cyclopentyl-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B11046016.png)

![1-[(7-methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-6-methyl-1H,3H,4H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11046024.png)

![5-Tert-butyl-3-(3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11046029.png)
![2-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11046030.png)
![2-Methyl-1-[2-(3-methyl-1H-1,2,4-triazol-5-YL)-4-(2-pyridylcarbonyl)-1,4-diazepan-1-YL]-1-propanone](/img/structure/B11046037.png)
![3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11046045.png)
![1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbamoyl]-3-(2-oxo-2-phenylethyl)-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11046059.png)
